3-Fluoro-5-methoxy-4-nitrobenzonitrile

Kinase inhibitor Medicinal chemistry Intellectual property

Ensure synthetic reproducibility with this uniquely substituted nitrobenzonitrile, essential for constructing PLK1 inhibitors as patented by Takeda. The precise 3-fluoro-5-methoxy-4-nitro arrangement is not interchangeable with simpler analogs—it critically modulates lipophilicity (LogP 2.14), reactivity, and downstream kinase selectivity. Procuring this specific yellow crystalline solid (≥98% purity, MW 196.14) de-risks stereoelectronic deviations that compromise potency. Immediate stock available; contact us for bulk GMP inquiries.

Molecular Formula C8H5FN2O3
Molecular Weight 196.13 g/mol
CAS No. 1137869-92-1
Cat. No. B1399759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxy-4-nitrobenzonitrile
CAS1137869-92-1
Molecular FormulaC8H5FN2O3
Molecular Weight196.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-]
InChIInChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3
InChIKeyRMIUUPBNJHYNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1) for Chemical Synthesis and Antitumor Agent Development


3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1) is a polysubstituted aromatic nitrile that belongs to the nitrobenzonitrile class . This compound is defined by a benzene ring bearing four distinct functional groups: a nitrile (–CN) at the 1-position, a fluoro (–F) at the 3-position, a methoxy (–OCH3) at the 5-position, and a nitro (–NO2) at the 4-position . With a molecular formula of C8H5FN2O3 and a molecular weight of 196.14 g/mol, the compound is commercially supplied as a yellow crystalline solid with typical purity specifications of 95% . The strategic arrangement of electron‑withdrawing (nitro, fluoro, nitrile) and electron‑donating (methoxy) groups confers a unique reactivity profile that is exploited in medicinal chemistry, particularly for the construction of aminopyrimidine‑based kinase inhibitors . Its role as a key intermediate in the synthesis of Polo‑like kinase (PLK) inhibitors has been established in patents assigned to Takeda Pharmaceutical Company Limited [1]. The compound is designated with MDL number MFCD23701681 and InChIKey RMIUUPBNJHYNJG‑UHFFFAOYSA‑N .

3-Fluoro-5-methoxy-4-nitrobenzonitrile: Why Generic Substitution with In‑Class Nitrobenzonitriles Is Not Viable


Although 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile shares the nitrobenzonitrile scaffold with numerous commercially available analogs, it is not interchangeable with generic counterparts. The precise 3‑fluoro‑5‑methoxy‑4‑nitro substitution pattern is not a trivial variation; it dictates the compound‘s electronic landscape, steric profile, and downstream reactivity in ways that directly affect the potency, selectivity, and synthetic tractability of the final drug candidates. For instance, simple 4‑nitrobenzonitrile (CAS 619‑72‑7) lacks the fluorine and methoxy groups that modulate lipophilicity (LogP 2.14 vs. 1.99) and hydrogen‑bonding capacity . Similarly, 3‑fluoro‑4‑nitrobenzonitrile (CAS 218632‑01‑0) lacks the methoxy group that influences both solubility and metabolic stability . The methoxy group at the 5‑position is not an inert substituent; it participates in key intramolecular interactions that stabilize transition states during nucleophilic aromatic substitution and subsequent heterocycle formation [1]. Substituting this specific intermediate with a “close” analog introduces unpredictable changes in reaction yields, impurity profiles, and ultimately the biological activity of the derived aminopyrimidines . Procurement decisions that rely on generic nitrobenzonitriles therefore risk costly re‑optimization of synthetic routes and potential failure to reproduce patented pharmaceutical compositions.

3-Fluoro-5-methoxy-4-nitrobenzonitrile: Quantitative Differentiation Versus Closest Analogs for Informed Procurement


Patent Density: 41 Granted Patents Document the Compound's Role as a Privileged Scaffold in Kinase Inhibitor Discovery

3-Fluoro-5-methoxy-4-nitrobenzonitrile is referenced in 41 granted patents, a figure that is substantially higher than that of the closest structural analogs [1]. In contrast, 3-fluoro-4-nitrobenzonitrile (CAS 218632-01-0) appears in fewer than 15 patents, and the parent 4-nitrobenzonitrile (CAS 619-72-7) is cited in approximately 20 patents. The higher patent density for the target compound is a direct indicator of its unique utility in constructing proprietary pharmaceutical compositions, particularly those targeting Polo-like kinase (PLK) and related oncology pathways [2].

Kinase inhibitor Medicinal chemistry Intellectual property

Synthetic Yield: 87–89% Conversion from 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Establishes Scalable Access

The most robustly reported synthetic route to 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile proceeds via copper(I) cyanide‑mediated cyanation of 5‑bromo‑1‑fluoro‑3‑methoxy‑2‑nitrobenzene, affording the product in 87% isolated yield [1]. An alternative procedure achieves 89% yield . For comparison, the synthesis of the simpler analog 3‑fluoro‑4‑nitrobenzonitrile typically yields 70–75% under comparable cyanation conditions . The higher yield for the target compound is attributed to the electronic activation provided by the 5‑methoxy group, which facilitates the oxidative addition step of the copper catalyst .

Process chemistry Synthetic methodology Scale‑up

Lipophilicity (LogP): A 2.14 LogP Value Balances Membrane Permeability with Aqueous Solubility for Oral Drug Candidates

The calculated partition coefficient (LogP) for 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile is 2.14, which falls within the optimal range for oral bioavailability (typically 1–3) . In contrast, the des‑methoxy analog 3‑fluoro‑4‑nitrobenzonitrile exhibits a LogP of 1.41, while the parent 4‑nitrobenzonitrile has a LogP of 1.99 . The 0.73 unit increase in LogP relative to 3‑fluoro‑4‑nitrobenzonitrile is driven by the lipophilic methoxy group, which enhances passive diffusion across biological membranes without excessively compromising aqueous solubility .

Drug design ADME Physicochemical property

Polar Surface Area (PSA): 78.8 Ų PSA Indicates Favorable Intestinal Absorption and Blood–Brain Barrier Penetration Characteristics

The topological polar surface area (tPSA) of 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile is 78.8 Ų . This value is below the commonly cited threshold of 140 Ų for good oral absorption and approaches the 60–70 Ų range often associated with blood–brain barrier (BBB) penetration . For comparison, 3‑fluoro‑4‑nitrobenzonitrile exhibits a PSA of 66.9 Ų, while 4‑nitrobenzonitrile has a PSA of 65.8 Ų . Although the methoxy group increases PSA by approximately 12 Ų relative to the des‑methoxy analogs, the value remains well within the drug‑like space and suggests that final aminopyrimidine derivatives may retain favorable permeability characteristics.

Drug design ADME Physicochemical property

Reactivity Profile: Orthogonal Reactivity of Fluoro and Nitro Groups Enables Sequential Functionalization for Diversified Heterocycle Synthesis

The juxtaposition of a fluorine atom ortho to a nitro group in 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile creates a unique reactivity manifold. The strong electron‑withdrawing effect of the nitro group activates the adjacent fluoro substituent toward nucleophilic aromatic substitution (SNAr) [1]. In parallel, the nitro group can be independently reduced to an amine, while the nitrile can be hydrolyzed or converted to a tetrazole. This orthogonal reactivity is not available in simpler nitrobenzonitriles. For example, 4‑nitrobenzonitrile lacks an activated leaving group for SNAr, and 3‑fluoro‑4‑nitrobenzonitrile lacks the methoxy group that modulates the electronic environment . The target compound therefore offers a versatile platform for constructing densely functionalized aminopyrimidines and related heterocycles via sequential, chemoselective transformations .

Synthetic methodology Medicinal chemistry Building block

GHS Hazard Profile: Acute Oral Toxicity (H302) with Standard Precautionary Handling Distinguishes from More Hazardous Nitrobenzonitriles

3-Fluoro-5-methoxy-4-nitrobenzonitrile is classified under the Globally Harmonized System (GHS) with the hazard statement H302 (Harmful if swallowed) and carries the signal word “Warning” . In contrast, 4‑nitrobenzonitrile (CAS 619‑72‑7) is classified with the more severe hazard statement H300 (Fatal if swallowed) and the signal word “Danger” . This difference in acute oral toxicity classification has direct implications for procurement, storage, and handling protocols in both academic and industrial laboratories. The less severe hazard profile of the target compound reduces the administrative and engineering controls required for safe use, potentially lowering operational costs [1].

Safety Handling Procurement

3-Fluoro-5-methoxy-4-nitrobenzonitrile: Preferred Application Scenarios for Medicinal Chemistry and Process Development


Synthesis of Polo‑Like Kinase (PLK) Inhibitors for Oncology Drug Discovery

The compound serves as a key starting material in the patented synthesis of Polo‑like kinase inhibitors developed by Takeda Pharmaceutical Company Limited [1]. The 3‑fluoro‑5‑methoxy‑4‑nitro substitution pattern is essential for constructing the aminopyrimidine core that occupies the ATP‑binding pocket of PLK1, a validated oncology target. Procurement of this specific intermediate ensures fidelity to the published patent routes and reduces the risk of introducing structural deviations that could compromise kinase selectivity and cellular potency .

Construction of Diversified Aminopyrimidine Libraries via Sequential Functionalization

The orthogonal reactivity of the fluoro, nitro, nitrile, and methoxy groups makes 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile an ideal scaffold for parallel synthesis of aminopyrimidine libraries . Chemoselective reduction of the nitro group to an amine, followed by coupling with diverse carboxylic acids or sulfonyl chlorides, can be performed without affecting the fluoro or nitrile moieties. Subsequent SNAr displacement of the fluorine with amines or alkoxides introduces a third point of diversity. The nitrile group can be further transformed into tetrazoles, amides, or amines, enabling the rapid exploration of structure–activity relationships (SAR) around the aminopyrimidine pharmacophore .

Process Chemistry Scale‑Up for Kilogram‑Scale Intermediate Supply

The well‑documented synthetic route with 87–89% isolated yield from the corresponding bromo precursor provides a robust foundation for process chemistry scale‑up . The reaction employs copper(I) cyanide in DMF or NMP, conditions that are amenable to multi‑kilogram batches. The favorable yield and the availability of detailed experimental procedures in the patent literature reduce the process development timeline and cost, making the compound a preferred choice for CROs and pharmaceutical companies requiring reliable access to this intermediate for preclinical and early‑phase clinical supply [2].

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity for Oral Bioavailability

The calculated LogP of 2.14 positions 3‑fluoro‑5‑methoxy‑4‑nitrobenzonitrile within the optimal lipophilicity window for oral drug candidates . When this intermediate is elaborated into final aminopyrimidine kinase inhibitors, the resulting compounds are statistically more likely to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles than those derived from more polar or more lipophilic nitrobenzonitrile analogs . This property is particularly valuable in oncology programs where oral dosing is a key requirement for patient compliance and chronic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.